N-(2-acetyl-6-nitrophenyl)acetamide
Description
N-(2-Acetyl-6-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at position 2 and a nitro group (-NO₂) at position 4. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The acetyl group enhances electrophilic reactivity, while the nitro group acts as a strong electron-withdrawing moiety, directing further substitution reactions.
Properties
CAS No. |
194784-10-6 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(2-acetyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(12(15)16)10(8)11-7(2)14/h3-5H,1-2H3,(H,11,14) |
InChI Key |
DNSKVIATGDFXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(2-acetyl-6-nitrophenyl)acetamide with structurally related acetamide derivatives:
Key Comparisons
Electronic Effects
- The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with N-(2-tert-butyl-6-nitrophenyl)acetamide , where the tert-butyl group provides steric hindrance but minimal electronic effects .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide combines nitro and sulfonyl groups, further increasing electrophilicity and reactivity toward nucleophilic attacks .
Synthetic Utility
- The acetyl group in the target compound can undergo hydrolysis to form carboxylic acids, enabling further functionalization. In contrast, N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide leverages its coumarin core for cyclization reactions under microwave irradiation (e.g., P₂O₅-mediated condensation) .
- N-(2-tert-butyl-6-nitrophenyl)acetamide is synthesized via nitration and acetylation steps similar to those used for the target compound but requires bulky substituent compatibility .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in N-(2-tert-butyl-6-nitrophenyl)acetamide increases logP (lipophilicity), enhancing membrane permeability. The target compound’s acetyl group may reduce logP compared to tert-butyl but improve solubility in polar solvents .
- Thermal Stability : Nitro-containing acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are stable under reflux conditions, as demonstrated in acetic anhydride-mediated syntheses .
Applications Medicinal Chemistry: While N-acetyl Norfentanyl targets opioid receptors, the nitro group in this compound could enable nitro-reduction to amines for bioactive molecule synthesis .
Research Findings and Trends
Synthetic Pathways Nitration of pre-acetylated phenyl rings (e.g., using HNO₃/H₂SO₄) is a common route for nitro-acetamides. highlights microwave-assisted condensation for related coumarin derivatives, suggesting efficient methods for the target compound . N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is synthesized via sulfonylation and acetylation, emphasizing the versatility of acetamide intermediates .
Stability and Reactivity The nitro group’s electron-withdrawing nature increases stability toward electrophilic attacks but may pose explosion risks under high heat. N-(6-Aminohexyl)acetamide () demonstrates water solubility due to its amino group, contrasting with the target compound’s likely preference for organic solvents .
Future Directions
- Exploration of the target compound’s biological activity (e.g., antimicrobial or anticancer) via nitro-group reduction to amines.
- Development of green chemistry protocols, leveraging microwave or ultrasonic irradiation for synthesis .
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